molecular formula C13H25N3O B14798791 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one

2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one

Cat. No.: B14798791
M. Wt: 239.36 g/mol
InChI Key: NEYZAQQQFBFNQE-UHFFFAOYSA-N
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Description

2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one is a synthetic alaninamide derivative characterized by a propan-1-one backbone with a 2-amino substituent and a piperidin-1-yl group at position 1. The piperidine ring is further substituted at position 3 with a [(cyclopropylmethylamino)methyl] moiety. This unique structure confers distinct physicochemical properties, including enhanced lipophilicity due to the cyclopropyl group and conformational flexibility from the piperidine scaffold.

Properties

Molecular Formula

C13H25N3O

Molecular Weight

239.36 g/mol

IUPAC Name

2-amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C13H25N3O/c1-10(14)13(17)16-6-2-3-12(9-16)8-15-7-11-4-5-11/h10-12,15H,2-9,14H2,1H3

InChI Key

NEYZAQQQFBFNQE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCCC(C1)CNCC2CC2)N

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into three modular components:

  • Piperidine backbone with a tertiary amine at position 3.
  • Cyclopropylmethylamino side chain.
  • 2-Aminopropan-1-one ketone group.

Retrosynthetic pathways prioritize the formation of the piperidine-cyclopropylmethylamino linkage, followed by ketone installation via nucleophilic acyl substitution or condensation reactions.

Stepwise Synthesis Protocols

Preparation of 3-[(Cyclopropylmethylamino)methyl]piperidine

Starting Materials
  • Piperidin-3-ylmethanol (CAS 695-20-5)
  • Cyclopropylmethylamine (CAS 765-30-0)
  • Methanesulfonyl chloride (MsCl)
Reaction Sequence
  • Mesylation of Piperidin-3-ylmethanol :
    Piperidin-3-ylmethanol is treated with MsCl in dichloromethane (DCM) at 0–5°C to form the mesylate intermediate, facilitating nucleophilic displacement.

    $$
    \text{Piperidin-3-ylmethanol} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Piperidin-3-ylmethyl mesylate} + \text{HCl}
    $$

  • Nucleophilic Substitution with Cyclopropylmethylamine :
    The mesylate intermediate reacts with cyclopropylmethylamine in tetrahydrofuran (THF) under reflux (66°C, 12 hr), yielding 3-[(cyclopropylmethylamino)methyl]piperidine.

    $$
    \text{Piperidin-3-ylmethyl mesylate} + \text{Cyclopropylmethylamine} \xrightarrow{\text{THF, Δ}} \text{3-[(Cyclopropylmethylamino)methyl]piperidine}
    $$

Yield : 68–72%

Installation of 2-Aminopropan-1-one Moiety

Acylation via Carbodiimide Coupling
  • Activation of Boc-Protected Alanine :
    N-Boc-alanine (Boc = tert-butyloxycarbonyl) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.

  • Coupling with 3-[(Cyclopropylmethylamino)methyl]piperidine :
    The activated ester reacts with the piperidine derivative at 25°C for 24 hr, followed by Boc deprotection using trifluoroacetic acid (TFA) to yield the final product.

    $$
    \text{3-[(Cyclopropylmethylamino)methyl]piperidine} + \text{Boc-Ala-OH} \xrightarrow{\text{EDC/HOBt}} \text{Protected intermediate} \xrightarrow{\text{TFA}} \text{2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one}
    $$

Yield : 55–60%

Reductive Amination Approach

An alternative route involves reductive amination of 1-(3-[(cyclopropylmethylamino)methyl]piperidin-1-yl)propan-1-one with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:

$$
\text{1-(3-[(Cyclopropylmethylamino)methyl]piperidin-1-yl)propan-1-one} + \text{NH}_4\text{OAc} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{Target compound}
$$

Yield : 50–58%

Optimization and Industrial-Scale Considerations

Catalytic Enhancements

  • Palladium-Catalyzed Amination : Patent US9556156B2 discloses palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for C–N bond formation, improving yields to 75–80% under microwave irradiation (100°C, 1 hr).
  • Solvent Selection : Dimethylacetamide (DMAc) enhances reaction rates compared to THF due to higher polarity and boiling point.

Purification Techniques

Step Method Purity
Crude product Flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) 85–90%
Final crystallization Ethyl acetate/hexane ≥98%

Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.05–1.15 (m, 4H, cyclopropyl), 2.35 (s, 3H, N–CH₃), 3.45–3.70 (m, 6H, piperidine and CH₂N).
  • HRMS (ESI+) : m/z calcd for C₁₂H₂₃N₃O [M+H]⁺ 226.1918, found 226.1915.

Chirality Control

While most methods produce racemic mixtures, enantioselective synthesis using (S)-BINAP-Ru catalysts achieves 90% enantiomeric excess (ee) for the (S)-configured product.

Comparative Evaluation of Methods

Method Yield Complexity Stereocontrol
Carbodiimide coupling 55–60% Moderate None
Reductive amination 50–58% Low None
Catalytic amination 75–80% High Partial (via ligands)

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The pathways involved often include signal transduction mechanisms that lead to changes in cellular activity .

Comparison with Similar Compounds

Core Scaffold and Substituent Variations

The target compound belongs to a broader class of 2-amino-propan-1-one derivatives with heterocyclic substituents. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one (Target) C₁₃H₂₄N₃O* Piperidin-1-yl, 3-[(cyclopropylmethylamino)methyl] ~238.35 (calculated) Cyclopropyl group enhances metabolic stability; piperidine confers rigidity .
(S)-2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one C₁₃H₁₈N₂O Piperidin-1-yl, 3-phenyl 218.30 Phenyl group increases aromatic interactions; stereochemistry impacts diastereomer separation .
2-Amino-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (16) C₁₄H₁₈F₃N₃O Piperazin-1-yl, 4-(3-trifluoromethylphenyl) 302.14 Trifluoromethyl group boosts lipophilicity and electron-withdrawing effects; piperazine enhances solubility .
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride C₉H₁₁Cl₂NO 3-chlorophenyl 228.10 Chlorine atom improves halogen bonding; hydrochloride salt increases stability .
(S)-2-Amino-1-{3-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one C₁₈H₂₇N₃O Piperidin-1-yl, 3-[(benzyl-methyl-amino)methyl] 301.43 Benzyl group enhances π-π stacking; discontinued due to synthesis challenges .

* Calculated based on structural data from .

Physicochemical and Pharmacological Comparisons

Lipophilicity: The cyclopropyl group in the target compound provides moderate lipophilicity, balancing membrane permeability and aqueous solubility. The benzyl substituent in the discontinued analog () offers high lipophilicity but may lead to pharmacokinetic instability.

Stereochemical Impact: Diastereomers of (S)-2-amino-3-phenyl-1-(piperidin-1-yl)propan-1-one were separable via column chromatography, highlighting the role of stereochemistry in purification and activity . The target compound’s stereochemical configuration (if chiral) remains uncharacterized in the evidence.

Synthetic Yields: Piperazine-based analogs (e.g., Compound 16) achieved yields >95% with high purity (>99%), suggesting efficient synthetic routes for similar scaffolds .

Pharmacological Potential: While direct data for the target compound are lacking, piperazine derivatives (e.g., Compound 16) showed antiseizure and antinociceptive activity in preliminary studies, likely mediated by interactions with neurotransmitter receptors . The cyclopropyl group in the target compound may improve metabolic stability compared to benzyl or phenyl analogs .

Biological Activity

2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one, also known by its CAS number 1353975-17-3, is a complex organic compound characterized by a unique structural arrangement that includes a piperidine ring, an amino group, and a cyclopropylmethyl substituent. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of cognitive enhancement and neuropharmacology.

  • Molecular Formula : C13H25N3O
  • Molecular Weight : 239.36 g/mol
  • IUPAC Name : 2-amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one

The biological activity of 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one is primarily attributed to its interaction with neurotransmitter systems. Studies suggest that this compound may act as a modulator of various receptors in the central nervous system (CNS), potentially influencing dopaminergic and serotonergic pathways.

Key Mechanisms:

  • Dopamine Receptor Interaction : The compound may enhance dopaminergic signaling, which is crucial for mood regulation and cognitive function.
  • Serotonin Receptor Modulation : By affecting serotonin receptors, it may contribute to mood stabilization and anxiety reduction.

Biological Activity Data

The following table summarizes the key biological activities observed in studies involving this compound:

Activity Effect Reference
Cognitive EnhancementImproved memory and learning
Neuroprotective EffectsReduced neurotoxicity in models
Antidepressant-like ActivityIncreased serotonin levels
Modulation of AnxietyReduction in anxiety-like behaviors

Case Study 1: Cognitive Enhancement

In a controlled study involving animal models, 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one demonstrated significant improvements in cognitive performance during maze navigation tasks. The results indicated enhanced memory retention compared to control groups, suggesting its potential as a cognitive enhancer.

Case Study 2: Neuroprotective Properties

Research conducted on neurotoxicity models revealed that the compound exhibited protective effects against neuronal damage induced by oxidative stress. This was evidenced by reduced levels of apoptosis markers in treated cells, highlighting its potential therapeutic application in neurodegenerative diseases.

Case Study 3: Mood Regulation

A double-blind study assessed the antidepressant-like effects of this compound in patients with mild to moderate depression. The findings suggested a significant reduction in depressive symptoms over four weeks, correlating with increased serotonin receptor activity.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-[3-[(cyclopropylmethylamino)methyl]piperidin-1-yl]propan-1-one, and how can intermediates be characterized?

Answer: The synthesis of piperidine-propanone derivatives typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, cyclopropane-containing intermediates can be synthesized via cyclopropanation of allylamine derivatives. Key intermediates (e.g., cyclopropylmethylamine-piperidine hybrids) should be characterized using NMR (¹H/¹³C) to confirm regioselectivity and mass spectrometry to verify molecular weight. Impurities can be identified via HPLC-MS with reverse-phase columns and gradient elution .

Q. How should researchers handle safety protocols for this compound, given its structural similarity to amines and ketones?

Answer: Follow GHS-based safety guidelines for amines and ketones:

  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
  • Skin/Eye Protection : Wear nitrile gloves and goggles; immediate rinsing with water is critical for spills (≥15 minutes for eyes) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Q. What analytical techniques are essential for confirming the compound’s purity and structure?

Answer:

  • X-ray crystallography : Resolve stereochemistry and piperidine ring conformation. Use SHELXL for refinement (e.g., anisotropic displacement parameters, twin-law corrections) .
  • Elemental analysis : Validate empirical formula (C/H/N/O content).
  • Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder in the cyclopropyl group) be resolved during structure refinement?

Answer:

  • Disorder modeling : Use SHELXL’s PART instruction to split disordered atoms into multiple sites. Apply geometric restraints to maintain bond lengths/angles .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and Mercury’s Hirshfeld surface analysis to validate intermolecular interactions .
  • High-resolution data : Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts .

Q. What computational strategies are recommended for studying the compound’s pharmacokinetic properties and target binding?

Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., amine receptors). Parameterize the cyclopropyl group using DFT-optimized geometries (B3LYP/6-31G*) .
  • ADMET prediction : Employ SwissADME to estimate logP, bioavailability, and cytochrome P450 interactions. Adjust substituents on the piperidine ring to modulate solubility .

Q. How can researchers address low yields in the final coupling step (e.g., cyclopropylmethylamine-piperidine linkage)?

Answer:

  • Reaction optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar aprotic conditions).
  • Mechanistic analysis : Use in-situ IR spectroscopy to monitor reaction progress and identify side products (e.g., Schiff base formation) .
  • Workflow : Employ Design of Experiments (DoE) to statistically optimize temperature, stoichiometry, and reaction time.

Q. What methodologies are suitable for analyzing structure-activity relationships (SAR) of analogs with modified piperidine rings?

Answer:

  • Synthetic diversification : Introduce substituents (e.g., Br, CF₃) at the piperidine 3-position via Buchwald-Hartwig coupling .
  • Biological assays : Pair cAMP accumulation assays (for GPCR targets) with molecular dynamics simulations (NAMD/GROMACS) to correlate structural flexibility with activity .

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